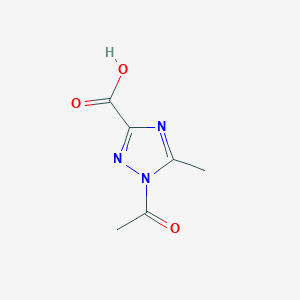
1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol can yield methyl-1H-1,2,4-triazole-3-carboxylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, alcohols, amines, and other functionalized derivatives. These products can be further utilized in different applications, including drug development and materials science .
Wissenschaftliche Forschungsanwendungen
1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antifungal, antibacterial, and anticancer agents.
Wirkmechanismus
The mechanism of action of 1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity and affecting various biological pathways. This interaction can lead to the compound’s therapeutic effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the acetyl and methyl groups.
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions in the ring.
Ribavirin: An antiviral drug containing a triazole ring, used to treat various viral infections.
Uniqueness
1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and methyl groups enhances its ability to interact with biological targets and increases its potential for various applications .
Eigenschaften
CAS-Nummer |
88513-02-4 |
|---|---|
Molekularformel |
C6H7N3O3 |
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
1-acetyl-5-methyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c1-3-7-5(6(11)12)8-9(3)4(2)10/h1-2H3,(H,11,12) |
InChI-Schlüssel |
KOCCCIDTHVFNLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1C(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)
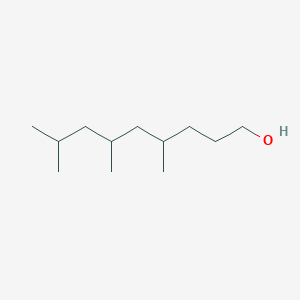
![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)

![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
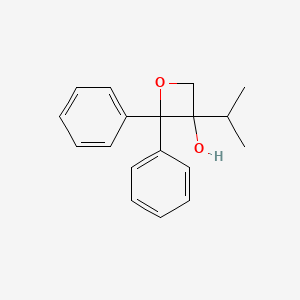
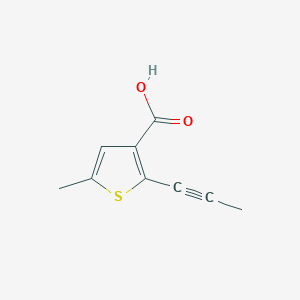
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
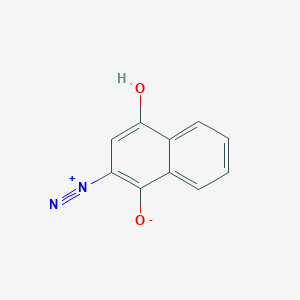
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)

